tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with bromo and difluoromethyl groups, as well as a piperidine ring, which is further modified with a tert-butyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of a suitable bromopyrazole derivative with a difluoromethylating agent, followed by the introduction of the piperidine ring. The final step involves the tert-butoxycarbonylation (Boc) of the piperidine nitrogen.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to a bromine atom.
Reduction: : The difluoromethyl group can be reduced to a methyl group.
Substitution: : The pyrazole and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Bromine (Br₂)
Reduction: : Methyl group (CH₃)
Substitution: : Various substituted pyrazoles and piperidines
Scientific Research Applications
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can serve as a probe in biological studies to understand the role of pyrazole derivatives in biological systems.
Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting diseases where pyrazole derivatives are known to be effective.
Industry: : It can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:
Tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate: : This compound has a similar tert-butyl carboxylate group but lacks the pyrazole and difluoromethyl groups.
4-(4-Bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: : This compound lacks the tert-butyl group, making it less sterically hindered.
Biological Activity
The compound tert-Butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1449117-77-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 398.22 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is critical for its biological activity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer types. For instance, certain pyrazole compounds have been shown to inhibit BRAF(V600E) kinase, which is significant in melanoma treatment. The structure-activity relationship (SAR) analysis indicates that modifications at the pyrazole ring can enhance potency against cancer cell lines.
Case Study: Antitumor Activity
A study evaluating a series of pyrazole derivatives demonstrated that compounds with bromine substitutions exhibited enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, the combination of these pyrazoles with doxorubicin showed a significant synergistic effect, suggesting that tert-butyl derivatives could similarly enhance therapeutic efficacy in clinical settings .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to tert-butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various assays.
In Vitro Studies
In vitro studies demonstrated that certain pyrazole derivatives inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been explored extensively. Compounds derived from the pyrazole framework have shown effectiveness against various bacterial strains and fungi.
Antifungal Activity
Research on related pyrazole carboxamide derivatives revealed moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests that tert-butyl 4-(4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl)piperidine could possess similar antifungal properties .
Summary of Biological Activities
Activity Type | Findings |
---|---|
Anticancer | Inhibits BRAF(V600E); synergistic effect with doxorubicin |
Anti-inflammatory | Inhibits TNF-alpha and nitric oxide production |
Antimicrobial | Moderate antifungal activity against phytopathogenic fungi |
Structure-Activity Relationship (SAR)
Compound Modification | Effect on Activity |
---|---|
Bromine substitution | Enhanced cytotoxicity in cancer cells |
Difluoromethyl group | Increased lipophilicity and potential for better bioavailability |
Properties
IUPAC Name |
tert-butyl 4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-11(12(16)17)10(15)8-18-20/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXIOAZCBLVRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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